molecular formula C19H17N7 B2445564 2-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2380174-55-8

2-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B2445564
CAS No.: 2380174-55-8
M. Wt: 343.394
InChI Key: LSKJZNRCQVGONC-UHFFFAOYSA-N
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Description

2-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring, a pyridazine ring, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of pyridine derivatives with piperazine and pyridazine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps like purification through recrystallization and characterization using spectroscopic methods such as FT-IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction can inhibit the growth of microorganisms or cancer cells by interfering with key cellular pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7/c20-14-16-2-1-7-22-19(16)26-12-10-25(11-13-26)18-4-3-17(23-24-18)15-5-8-21-9-6-15/h1-9H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKJZNRCQVGONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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